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molecular formula C10H10O4 B1369907 Methyl 4-formyl-2-methoxybenzoate CAS No. 55204-14-3

Methyl 4-formyl-2-methoxybenzoate

Cat. No. B1369907
M. Wt: 194.18 g/mol
InChI Key: HUDAKRNJXBCEOW-UHFFFAOYSA-N
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Patent
US04753962

Procedure details

2-Nitropropane (1.0 g) was added to sodium methoxide (from 0.24 g sodium) in methanol (30 ml) and the solution refluxed for 1/2 hour. 4-Carbomethoxy-3-methoxybenzyl bromide (2.67 g) in methanol was added and the solution refluxed for 1 hour. The methanol was evaporated, the residue partitioned between 2N sodium hydroxide and chloroform. The chloroform layer was shaken with further sodium hydroxide until no more yellow colour was extracted, dried and evaporated to yield the title compound (1.66 g). τ (CDCl3) 6.1 (3H, s), 6.05 (3H, s), 2.4-2.6 (2H, m), 2.07 (1H, d, J=8 Hz), -0.05 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C(C)C)([O-])=[O:2].C[O-].[Na+].[C:10]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][C:15]=1[O:22][CH3:23])([O:12][CH3:13])=[O:11]>CO>[C:10]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:2])=[CH:16][C:15]=1[O:22][CH3:23])([O:12][CH3:13])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
sodium methoxide
Quantity
0.24 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C=C(CBr)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The chloroform layer was shaken with further sodium hydroxide until no more yellow colour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 2N sodium hydroxide and chloroform
EXTRACTION
Type
EXTRACTION
Details
was extracted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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